molecular formula C20H21N5OS B2455195 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone CAS No. 1334372-51-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone

Cat. No.: B2455195
CAS No.: 1334372-51-8
M. Wt: 379.48
InChI Key: SKHMWAUUDIDHJQ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound, notable for its complex structure comprising quinoline, pyrazole, and pyridazine moieties. It is of interest in various research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone involves multiple steps. Starting with the preparation of the 3,4-dihydroquinoline intermediate, a subsequent reaction is carried out with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine to introduce the pyrazole-pyridazine moiety. The final step involves a thiolation reaction to achieve the desired ethanone derivative. Specific reaction conditions might include the use of appropriate solvents (such as dichloromethane or toluene), catalysts (like palladium), and temperature control to ensure optimal yields.

Industrial Production Methods

For industrial-scale production, optimizing the reaction conditions to improve yield and purity is crucial. This might involve scaling up the batch reactions while ensuring safe handling of reagents, maintaining reaction temperatures using industrial-grade equipment, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is capable of undergoing a variety of chemical reactions:

  • Oxidation: : The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.

  • Reduction: : Reduction reactions could yield dihydroquinoline or hydroquinoline derivatives.

  • Substitution: : The presence of multiple reactive sites allows for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation might use reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve catalytic hydrogenation with palladium on carbon or chemical reduction using sodium borohydride. Substitution reactions might require various halogenating agents or nucleophiles depending on the desired functional group transformations.

Major Products

Oxidation typically results in N-oxide derivatives, reduction yields simpler amine derivatives, and substitution reactions can introduce a wide array of functional groups depending on the chosen reagents.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is valuable in several research domains:

  • Chemistry: : Used in developing novel synthetic methodologies and studying reaction mechanisms.

  • Biology: : Investigated for its potential interactions with biological macromolecules, possibly as enzyme inhibitors or receptor modulators.

  • Medicine: : Explored for therapeutic potential in treating diseases due to its unique structural features.

  • Industry: : Applicable in material science and organic electronics for synthesizing novel compounds with desired properties.

Mechanism of Action

The exact mechanism of action depends on the specific application. For instance, as a biological agent, it might interact with protein targets via hydrogen bonding, van der Waals forces, or covalent modifications. The molecular pathways involved could include signal transduction modulation, enzyme inhibition, or receptor binding. Detailed studies involving molecular docking and biochemical assays are essential to elucidate these mechanisms.

Comparison with Similar Compounds

Compared to other compounds with quinoline, pyrazole, or pyridazine moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of these groups. Similar compounds may include:

  • Quinoline derivatives like chloroquine and quinacrine.

  • Pyrazole derivatives like celecoxib and pyrazole.

  • Pyridazine derivatives like cadralazine and pipofezine.

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. The starting materials include 3,4-dihydroquinoline and 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives. Methods often include condensation reactions and thioether formation under controlled conditions to ensure high yields and purity .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown potent antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of related quinoline and pyrazole derivatives. For example, compounds targeting specific kinases involved in cancer cell proliferation have demonstrated promising IC50 values in vitro. The compound may also exhibit similar properties by inhibiting key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .

Anti-inflammatory Effects

Compounds containing quinoline and pyrazole moieties have been reported to possess anti-inflammatory properties. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In animal models, these compounds have shown effectiveness in reducing inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of synthesized pyrazole derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics .

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of quinoline derivatives revealed that a structurally similar compound had an IC50 value of 0.5 µM against breast cancer cell lines. This suggests that the compound could potentially inhibit tumor growth through similar mechanisms .

Research Findings Summary

Activity Mechanism IC50/MIC Values References
AntimicrobialDisruption of cell wall synthesisMIC = 32 µg/mL
AnticancerInhibition of cell proliferationIC50 = 0.5 µM
Anti-inflammatoryInhibition of COX and cytokinesNot specified

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-12-15(2)25(23-14)18-9-10-19(22-21-18)27-13-20(26)24-11-5-7-16-6-3-4-8-17(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHMWAUUDIDHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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